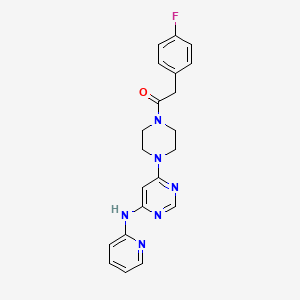
2-(4-Fluorophenyl)-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-Fluorophenyl)-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethanone” is a chemical compound with potential biological activities . It’s a part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives .
Synthesis Analysis
The synthesis of this compound is part of the broader field of medicinal chemistry, where pyrimidine moieties, which exhibit a wide range of pharmacological activities, are used in the design of privileged structures . The exact synthesis process of this specific compound is not detailed in the available resources.Scientific Research Applications
Metabolic Pathways and Drug Metabolism
One significant area of research involves understanding the metabolic pathways of related compounds. For example, the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor structurally related to the given compound, in chronic myelogenous leukemia patients was extensively studied. The research identified 34 metabolites through ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry, highlighting the parent drug's primary metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).
Synthesis and Characterization of Novel Derivatives
Research on synthesizing and characterizing novel derivatives containing piperazine/morpholine moiety has been conducted. The study reported the one-pot Biginelli synthesis of dihydropyrimidinone derivatives, providing a simple and efficient method for obtaining compounds with potential bioactive properties (Bhat et al., 2018).
Antimicrobial and Antifungal Activities
The compound and its derivatives have been evaluated for antimicrobial and antifungal activities. For instance, synthesis and evaluation of dithiocarbamate derivatives bearing thiazole/benzothiazole rings demonstrated significant antimicrobial activity, indicating the potential for developing new antimicrobial agents based on this compound's structure (Yurttaş et al., 2016).
Anticancer Activity
Another research focus is the investigation of anticancer activity. Synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity revealed that some compounds exhibited good anticancer properties against various cancer cell lines, suggesting the potential therapeutic application of these compounds in cancer treatment (Kumar et al., 2013).
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c22-17-6-4-16(5-7-17)13-21(29)28-11-9-27(10-12-28)20-14-19(24-15-25-20)26-18-3-1-2-8-23-18/h1-8,14-15H,9-13H2,(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVMPFZUIYKULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2592191.png)
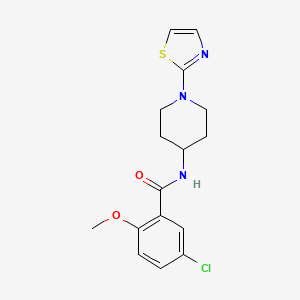
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2592197.png)
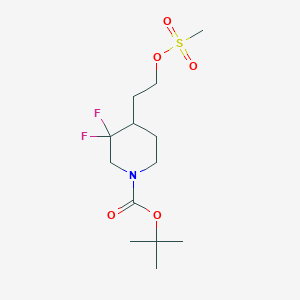
![2-[4-(Dimethylsulfamoyl)phenyl]ethanesulfonyl fluoride](/img/structure/B2592200.png)
![5-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide](/img/structure/B2592201.png)
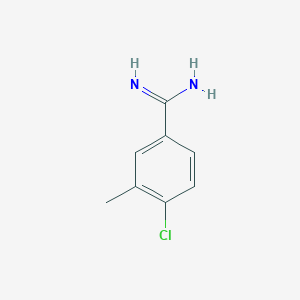
![N-[2-Hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2592205.png)
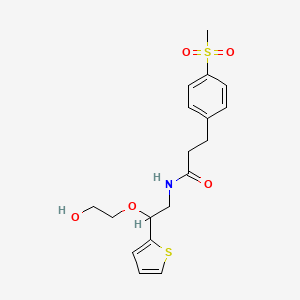

![(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide](/img/structure/B2592208.png)
![3-(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoic acid](/img/structure/B2592210.png)
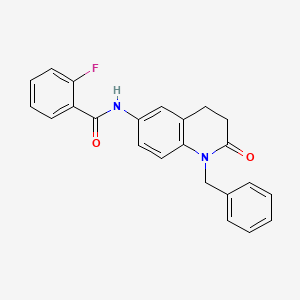
![2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B2592213.png)